2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine
Description
Properties
IUPAC Name |
2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2/c1-11-9-15(22-13-5-3-2-4-6-13)14-8-7-12(17(18,19)20)10-16(14)21-11/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYHIQLHYZOPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
N-Phenylation: The final step involves the N-phenylation of the quinoline derivative using phenyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the quinoline ring, potentially forming dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Anticancer Applications
Mechanism of Action
The compound has been identified as a potential anti-cancer agent, specifically targeting pathways involved in tumor progression and metastasis. Research indicates that quinoline derivatives can inhibit key enzymes that facilitate cancer cell proliferation and survival.
Case Study: Melanoma Treatment
A study highlighted the effectiveness of similar quinoline compounds in treating cutaneous melanoma, a highly aggressive form of skin cancer. The findings suggest that these compounds can enhance the efficacy of immune checkpoint inhibitors, leading to improved patient outcomes .
Antimicrobial Activity
Antimalarial Properties
Research has shown that derivatives of 4-aminoquinoline structures exhibit potent antimalarial activity. The compound under discussion fits into this category, demonstrating effectiveness against Plasmodium species responsible for malaria.
Case Study: Preclinical Trials
In preclinical studies, compounds similar to 2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine have shown promising results against malaria parasites, with significant reductions in parasitemia observed .
| Study | Findings | Reference |
|---|---|---|
| Antimalarial Activity | Significant reduction in malaria parasites in vivo | |
| Pharmacokinetics | Good oral bioavailability at therapeutic doses |
Neuroprotective Effects
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
The compound's structural analogs have been studied for their ability to inhibit neuronal nitric oxide synthase, an enzyme linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of nNOS can potentially mitigate neuroinflammation and neuronal damage.
Case Study: nNOS Inhibitors
A study demonstrated that certain quinoline derivatives effectively inhibit nNOS with high selectivity, suggesting their potential as therapeutic agents for neurodegenerative conditions .
| Study | Findings | Reference |
|---|---|---|
| nNOS Inhibition | High selectivity and potency against nNOS | |
| Neuroprotection | Potential to reduce neuroinflammation in animal models |
Synthesis and Structural Modifications
The synthesis of this compound involves several methodologies that enhance its pharmacological properties. Modular synthesis approaches allow for the incorporation of various substituents that can fine-tune its biological activity.
Mechanism of Action
The mechanism of action of 2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine is largely dependent on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Key Observations :
- The 7-trifluoromethyl substitution is associated with enhanced anticancer activity compared to 7-chloro derivatives .
- N-Aryl substitutions (e.g., 3,4,5-trimethoxyphenyl) improve antiproliferative potency, likely due to increased hydrophobic interactions with cellular targets .
Pharmacological Activity Comparison
Anticancer Activity
Key Findings :
- Trifluoromethyl at position 7 correlates with superior anticancer activity. For example, compound 1 (7-CF₃) is twice as potent as doxorubicin, whereas 7-chloro analogs (e.g., compound 134) show weaker activity .
- N-Heteroaryl substitutions (e.g., pyridin-4-yl in compound 134) are more effective in antimalarial contexts than anticancer applications .
Biological Activity
2-Methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of antiviral, antibacterial, and anticancer research. The incorporation of a trifluoromethyl group and a quinoline scaffold enhances its pharmacological properties, making it a subject of various studies aimed at understanding its mechanisms and efficacy.
Chemical Structure
The compound is characterized by the following chemical structure:
This structure includes:
- A quinoline ring system, which is known for its diverse biological activities.
- A trifluoromethyl group that often increases lipophilicity and biological activity.
Biological Activity Overview
Research has demonstrated several biological activities associated with this compound and its derivatives:
- Antiviral Activity :
-
Antimicrobial Activity :
- Compounds similar to this compound have shown significant antimicrobial properties against various pathogens. For instance, studies on related quinoline derivatives indicated effective inhibition of Mycobacterium tuberculosis with some compounds displaying superior activity compared to standard treatments .
- Anticancer Activity :
Case Studies
- Antiviral Screening :
- Antimicrobial Testing :
- Anticancer Evaluation :
Data Summary
Chemical Reactions Analysis
Oxidation Reactions
The methyl group at position 2 undergoes oxidation to form quinoline N-oxides under controlled conditions. For example:
-
Reaction : Oxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields the corresponding N-oxide derivative.
-
Mechanism : The reaction proceeds via electrophilic attack at the nitrogen atom, followed by oxygen insertion.
-
Outcome : Enhanced polarity and potential bioactivity modulation due to N-oxide formation .
Reduction Reactions
Reduction primarily targets the quinoline ring system:
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) selectively reduces the quinoline ring to a tetrahydroquinoline derivative.
-
Conditions : Ethanol or THF solvent at 50–80°C for 4–12 hours.
-
Impact : Saturation of the ring increases conformational flexibility, altering interactions with biological targets like DNA repair enzymes .
Nucleophilic Aromatic Substitution
The electron-deficient quinoline core facilitates substitutions at position 4:
Key Mechanistic Insight : The trifluoromethyl group at position 7 deactivates the ring, directing nucleophilic attack to position 4 .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the phenyl group:
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃.
-
Conditions : DMF/H₂O (3:1), 80°C, 12–24 hours.
-
Applications : Generates biaryl derivatives with enhanced π-stacking capabilities for anticancer studies .
Biological Interaction Pathways
The compound inhibits Werner helicase (WRN) via π-π stacking and hydrogen bonding:
Structural Determinants :
-
The trifluoromethyl group enhances metabolic stability.
-
The N-phenyl moiety improves binding affinity to hydrophobic enzyme pockets .
Synthetic Modifications for Drug Development
Microwave-assisted synthesis optimizes derivatives:
-
Procedure : 4,7-Dichloroquinoline + N-methylated amines + phenol (2 eq) → 145°C, 30 minutes.
-
Advantages : 60% yield improvement over conventional methods, reduced side products .
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis : Stable in HCl (1M, 25°C, 24h) due to electron-withdrawing CF₃.
-
Base Sensitivity : Degrades in NaOH (1M) via quinoline ring opening at elevated temperatures.
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in designing enzyme inhibitors and antiproliferative agents. Future studies should explore its catalytic asymmetric functionalization and in vivo metabolic pathways.
Q & A
Q. Table 1: Representative Biological Activities of Quinolin-4-amine Derivatives
| Compound ID | Substituents | pIC50 (MCF-7) | Key Features | Reference |
|---|---|---|---|---|
| 15 | 7-CF3, N-(3,4,5-trimethoxyphenyl) | 5.03 | High tubulin binding affinity | |
| 26 | Bis-sulfonylphenyl-CF3 | 4.73 | Dual-target inhibitor | |
| 18 | 7-CF3, N-(5-methoxypyrazinyl) | 4.63 | Improved solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
